molecular formula C22H25NO5 B2600122 methyl 4-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamoyl)benzoate CAS No. 2034238-73-6

methyl 4-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamoyl)benzoate

Cat. No. B2600122
CAS RN: 2034238-73-6
M. Wt: 383.444
InChI Key: IHQOPMFJCOHFKJ-UHFFFAOYSA-N
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Description

“Methyl 4-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. Its molecular formula is C16H20O6 . It is a derivative of 2H-pyran, a structural motif present in many natural products .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 498.0±45.0 °C at 760 mmHg, and a flash point of 182.3±22.2 °C . It has 6 H-bond acceptors, 1 H-bond donor, and 7 freely rotating bonds . Its polar surface area is 82 Ų .

properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-27-21(25)17-9-7-16(8-10-17)20(24)23-15-22(26,18-5-3-2-4-6-18)19-11-13-28-14-12-19/h2-10,19,26H,11-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQOPMFJCOHFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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